molecular formula C17H19ClN2O2 B10838753 (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide

(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide

Cat. No.: B10838753
M. Wt: 318.8 g/mol
InChI Key: JAJNPDROJVQSPW-LBPRGKRZSA-N
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Description

(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzyl group substituted with a chlorine atom, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the intermediate, which is then coupled with alaninamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzyl alcohol .

Scientific Research Applications

(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide is unique due to its specific substitution pattern and the presence of the alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

(2S)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19ClN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

JAJNPDROJVQSPW-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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